Qianhucoumarin B

Description

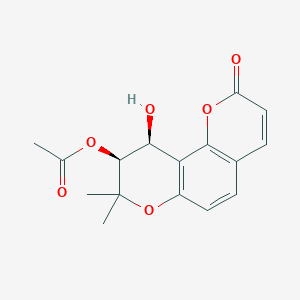

Structure

3D Structure

Properties

CAS No. |

152615-14-0 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

[(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate |

InChI |

InChI=1S/C16H16O6/c1-8(17)20-15-13(19)12-10(22-16(15,2)3)6-4-9-5-7-11(18)21-14(9)12/h4-7,13,15,19H,1-3H3/t13-,15-/m0/s1 |

InChI Key |

WGBFEDHNTNVZGG-ZFWWWQNUSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |

Canonical SMILES |

CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |

Other CAS No. |

152615-14-0 |

Synonyms |

qianhucoumarin B |

Origin of Product |

United States |

Foundational & Exploratory

Qianhucoumarin B: A Technical Whitepaper on its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin B, a notable coumarin derivative, was first identified and isolated from the roots of Peucedanum praeruptorum Dunn. This plant, a staple in traditional Chinese medicine known as "Qianhu," has a long history of use for treating respiratory ailments. The discovery of this compound has further illuminated the rich phytochemical landscape of this medicinal herb. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound, including detailed, albeit reconstructed, experimental protocols for its isolation and characterization based on the original discovery and subsequent research on related compounds from the same plant source.

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they are known for their diverse pharmacological activities. This compound belongs to the pyranocoumarin subclass, characterized by an additional pyran ring fused to the coumarin core. Its discovery in 1993 marked an important contribution to the understanding of the chemical constituents of Peucedanum praeruptorum. This document serves as a technical resource, consolidating available data on this compound's origins and chemical identity.

Natural Source and Discovery

This compound is a naturally occurring compound found in the roots of Peucedanum praeruptorum Dunn, a member of the Apiaceae family.[1] This plant is primarily distributed in China and has been used for centuries in traditional medicine.

The initial discovery and isolation of this compound were reported in 1993 by Kong L.Y., Pei Y.H., et al., in the journal Yao Xue Xue Bao (Acta Pharmaceutica Sinica).[2] In their work, five compounds were isolated from the roots of Peucedanum praeruptorum, among which this compound and Qianhucoumarin C were identified as new compounds.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized in the table below, with data sourced from the PubChem database.[3]

| Property | Value |

| Molecular Formula | C16H16O6 |

| Molecular Weight | 304.29 g/mol |

| IUPAC Name | [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate |

| CAS Number | 152615-14-0 |

| Appearance | White crystalline solid (typical for coumarins) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. |

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Material: Roots of Peucedanum praeruptorum Dunn.

-

Collection: The roots are typically harvested in the autumn.

-

Preparation: The collected roots are washed, dried in a shaded and well-ventilated area, and then pulverized into a coarse powder.

Extraction and Isolation Workflow

The following diagram illustrates a probable workflow for the extraction and isolation of this compound.

Detailed Isolation Procedure

-

Extraction: The powdered root material is extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The coumarin-rich fraction is typically found in the ethyl acetate extract.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using preparative high-performance liquid chromatography (prep-HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined to be 3'(S)-acetoxy-4'(S)-hydroxy-3',4'-dihydroseselin through a combination of spectroscopic methods and chemical correlation.[1]

Spectroscopic Data

The following table summarizes the key spectroscopic data that would have been used for the structure elucidation of this compound.

| Spectroscopic Technique | Observed Data and Interpretation |

| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular formula C16H16O6. |

| Infrared (IR) Spectroscopy | - Absorption bands indicating the presence of hydroxyl (-OH), ester carbonyl (C=O), and lactone carbonyl (C=O) functional groups, as well as aromatic C=C bonds. |

| Ultraviolet (UV) Spectroscopy | - Absorption maxima characteristic of the coumarin chromophore. |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | - Signals corresponding to aromatic protons, protons of the dihydropyran ring, a methine proton adjacent to the acetoxy group, a methine proton adjacent to the hydroxyl group, and methyl protons of the gem-dimethyl group and the acetyl group. |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | - Resonances for all 16 carbon atoms, including those of the coumarin nucleus, the dihydropyran ring, the gem-dimethyl group, and the acetyl group. |

Structure Elucidation Pathway

The logical flow for determining the structure of a novel natural product like this compound is depicted below.

Conclusion

This compound stands as a significant phytochemical marker of Peucedanum praeruptorum. Its discovery has paved the way for further investigation into the pharmacological potential of this and related coumarin compounds. This technical guide provides a foundational understanding of its discovery and natural origins, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development. Further research to fully elucidate its bioactivities and potential therapeutic applications is warranted.

References

Isolating Qianhucoumarin B from Peucedanum praeruptorum: A Technical Guide for Researchers

An in-depth examination of the methodologies for the extraction, purification, and characterization of Qianhucoumarin B, a bioactive coumarin derived from the roots of Peucedanum praeruptorum. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Peucedanum praeruptorum, a plant utilized in traditional Chinese medicine, is a rich source of various coumarin compounds. Among these, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation and characterization of this compound, with detailed experimental protocols and data presentation to facilitate further research and development.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₆ |

| Molecular Weight | 304.29 g/mol |

| IUPAC Name | [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate |

| CAS Number | 152615-14-0 |

Experimental Protocols: Isolation and Purification

The isolation of this compound from the roots of Peucedanum praeruptorum involves a multi-step process encompassing extraction and chromatographic purification.

Extraction

A common method for the initial extraction of coumarins from dried and powdered roots of Peucedanum praeruptorum is solvent extraction.

Protocol:

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Perform the extraction process multiple times to ensure a comprehensive extraction of the coumarins.

-

Combine the extracts and concentrate them under reduced pressure to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is typically achieved through a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for the separation of coumarins from Peucedanum praeruptorum.[1]

HSCCC Protocol:

-

Two-Phase Solvent System: A commonly used solvent system is a mixture of light petroleum-ethyl acetate-methanol-water. The selection of the appropriate volume ratio is crucial for achieving optimal separation. For instance, a gradient elution with varying ratios, such as starting with 5:5:5:5 (v/v/v/v) and transitioning to 5:5:6.5:3.5 (v/v/v/v), can be employed.[1]

-

Stationary and Mobile Phases: The upper phase of the solvent system is typically used as the stationary phase, while the lower phase serves as the mobile phase.[1]

-

Procedure:

-

Dissolve the crude extract in a portion of the stationary phase.

-

Inject the sample into the HSCCC column.

-

Perform the elution in a head-to-tail direction.

-

Monitor the effluent using a UV detector and collect the fractions corresponding to the desired compound.

-

Further purification of the fractions containing this compound may be necessary and can be accomplished using preparative High-Performance Liquid Chromatography (prep-HPLC).

Preparative HPLC Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of methanol and water is a common choice.

-

Detection: UV detection at a specific wavelength (e.g., 321 nm) is used to monitor the separation.

The following diagram illustrates the general workflow for the isolation of this compound.

Quantitative Data

While specific yield and purity data for this compound from a defined amount of starting material are not extensively reported in a single source, studies on the isolation of other coumarins from Peucedanum praeruptorum provide an indication of the potential yields. For instance, a study using HSCCC reported the isolation of several coumarins with yields ranging from 5.3 mg to 35.8 mg from a crude sample, with purities exceeding 92%.[1]

Structural Elucidation

The structure of isolated this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The absolute configuration of this compound has been determined as 3'(S)-acetoxy-4'(S)-hydroxy-3',4'-dihydroseselin through chemical correlation with khellactones.[1] The structural identification is further supported by 1H and 13C NMR data.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present.

Biological Activity and Signaling Pathways

Coumarins as a class of compounds are known to exhibit a wide range of biological activities. While research specifically on this compound is limited, the broader family of coumarins has been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

Potential Modulation of NF-κB and Nrf2 Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are critical regulators of inflammatory and antioxidant responses, respectively. Several coumarin derivatives have been reported to interact with these pathways.

-

NF-κB Pathway: This pathway is a key mediator of the inflammatory response. Some coumarins have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

-

Nrf2 Pathway: The Nrf2 pathway is a primary defense mechanism against oxidative stress. Certain coumarins can activate Nrf2, leading to the expression of antioxidant enzymes.

The potential interplay between these pathways and the effect of coumarins is depicted in the following diagram.

Further investigation is required to elucidate the specific effects of this compound on these and other cellular signaling pathways to fully understand its therapeutic potential.

Conclusion

This technical guide provides a foundational understanding of the isolation and characterization of this compound from Peucedanum praeruptorum. The detailed protocols for extraction and chromatographic separation, coupled with an overview of its physicochemical properties and potential biological activities, offer a valuable resource for researchers. Future studies should focus on optimizing the isolation process to improve yields and conducting in-depth biological assays to determine the precise mechanisms of action of this compound, particularly its interaction with key signaling pathways. Such research will be instrumental in unlocking the full therapeutic potential of this natural compound.

References

Physical and chemical properties of Qianhucoumarin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin B is a naturally occurring coumarin compound first isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1] As a member of the coumarin family, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by this class of compounds, including anti-inflammatory, antioxidant, antiviral, and anticancer effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, a representative experimental protocol for its isolation, and a discussion of its potential biological activities and associated signaling pathways based on current knowledge of related coumarin compounds.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₆ | [2] |

| Molecular Weight | 304.29 g/mol | [2] |

| IUPAC Name | [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate | [2] |

| CAS Number | 152615-14-0 | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO and other organic solvents. | |

| XLogP3 | 1.4 | [2] |

| Topological Polar Surface Area | 82.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 3 |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not detailed in readily available scientific literature. The structural elucidation was reported in a 1993 publication in Chinese, and subsequent detailed spectral data has not been widely disseminated.

Experimental Protocols

Isolation of Coumarins from Peucedanum praeruptorum Dunn

The following is a representative experimental protocol for the isolation of coumarins, including compounds structurally related to this compound, from the roots of Peucedanum praeruptorum. This method utilizes high-speed counter-current chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.[3]

1. Sample Preparation:

-

Air-dried and powdered roots of Peucedanum praeruptorum are extracted with a suitable solvent, such as 95% ethanol, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Two-Phase Solvent System: A two-phase solvent system is selected to provide an ideal partition coefficient (K) for the target coumarins. A common system for separating coumarins from Peucedanum species is a mixture of light petroleum-ethyl acetate-methanol-water.[3] The ratios are optimized to achieve efficient separation.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (typically the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (typically the lower phase) is pumped into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent mixture, is injected.

-

The effluent from the outlet of the column is continuously monitored by a UV detector at a wavelength suitable for detecting coumarins (e.g., 321 nm).[4]

-

Fractions are collected at regular intervals.

-

3. Fraction Analysis and Purification:

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing the coumarins of interest.

-

Fractions containing the same compound are combined and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.[5]

4. Structure Elucidation:

-

The structure of the isolated pure compounds is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

References

- 1. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 2. This compound | C16H16O6 | CID 197634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of regeneration system of Peucedanum praeruptorum and molecular association analysis of coumarin secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Qianhucoumarin B: A Technical Guide for Researchers

CAS Number: 152615-14-0[1] IUPAC Name: [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate[1]

This technical guide provides a comprehensive overview of Qianhucoumarin B, a natural product of interest for researchers in drug discovery and development. Due to the limited availability of specific experimental data for this compound, this document summarizes the known information and provides context based on the biological activities of structurally related coumarins isolated from its natural source, Peucedanum praeruptorum.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₆ | PubChem |

| Molecular Weight | 304.29 g/mol | PubChem |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

Biological Activities and Therapeutic Potential

While specific quantitative data on the biological activities of this compound are scarce in publicly available literature, the class of coumarins from Peucedanum praeruptorum has demonstrated notable anti-inflammatory and neuroprotective properties. These activities are often attributed to the modulation of key signaling pathways involved in cellular stress and inflammation.

Anti-Inflammatory Activity

Coumarins isolated from Peucedanum praeruptorum have been shown to exhibit anti-inflammatory effects. Although direct evidence for this compound is limited, related compounds from the same plant have been reported to inhibit the production of pro-inflammatory mediators. A key mechanism implicated is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Anti-Inflammatory Signaling Pathway for this compound

Based on the activity of similar coumarins, this compound may inhibit the inflammatory response by targeting the NF-κB pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Neuroprotective Effects

Coumarins as a chemical class have been investigated for their neuroprotective potential. The mechanisms of action are thought to involve the modulation of signaling pathways related to neuronal survival and the inhibition of enzymes such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. While no specific studies on the neuroprotective effects of this compound were identified, its structural similarity to other bioactive coumarins suggests this as a promising area for future investigation.

Experimental Protocols

Workflow for Screening Anti-Inflammatory Activity

Caption: A standard workflow for evaluating the anti-inflammatory potential of this compound.

Workflow for Screening Neuroprotective Activity

Caption: A standard workflow for assessing the neuroprotective potential of this compound.

Summary and Future Directions

This compound is a pyranocoumarin with a defined chemical structure. While direct evidence of its biological activity is currently limited, its presence in Peucedanum praeruptorum, a plant with known medicinal properties, and its structural similarity to other bioactive coumarins, suggest that it is a promising candidate for further pharmacological investigation.

Future research should focus on:

-

In vitro screening: To determine the specific IC50 or EC50 values of this compound in various anti-inflammatory and neuroprotective assays.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of inflammatory and neurodegenerative diseases.

This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this compound. The provided hypothetical pathways and experimental workflows offer a roadmap for initiating such investigations.

References

The Biosynthesis of Qianhucoumarin B: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Cascade Leading to a Potent Pyranocoumarin in Peucedanum praeruptorum

Abstract

Qianhucoumarin B, a prominent angular pyranocoumarin found in the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate structure. This document summarizes the current state of knowledge, presents available quantitative data, outlines key experimental protocols, and visualizes the biosynthetic pathway and associated experimental workflows.

Introduction

Coumarins are a diverse class of specialized metabolites derived from the phenylpropanoid pathway, widely distributed in the plant kingdom. Among these, pyranocoumarins, characterized by an additional pyran ring fused to the coumarin core, exhibit a range of biological activities. This compound belongs to the angular-type pyranocoumarins and is structurally related to other bioactive compounds from P. praeruptorum, such as praeruptorins A and B. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including the formation of the coumarin nucleus, prenylation, cyclization, hydroxylation, and acylation. This guide will systematically dissect each stage of this intricate pathway.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with the general phenylpropanoid pathway, which provides the foundational coumarin scaffold, umbelliferone. This is followed by a series of modifications to form the characteristic dihydropyran ring and subsequent decorations.

Formation of the Coumarin Nucleus: The Phenylpropanoid Pathway

The initial steps of coumarin biosynthesis are well-established and shared with other phenylpropanoid-derived compounds.[1]

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[2]

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.[2]

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .[2]

-

Ortho-hydroxylation and Lactonization to Umbelliferone: The key step in forming the coumarin nucleus is the ortho-hydroxylation of p-coumaroyl-CoA, which is followed by a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to yield umbelliferone. The enzyme responsible for the ortho-hydroxylation is p-coumaroyl-CoA 2'-hydroxylase (C2'H) .[2]

Formation of the Dihydropyran Ring

The formation of the angular dihydropyran ring characteristic of this compound from umbelliferone involves a prenylation step followed by cyclization.

-

Prenylation of Umbelliferone: Umbelliferone is prenylated at the C-8 position with a dimethylallyl pyrophosphate (DMAPP) moiety to form osthenol. This reaction is catalyzed by a prenyltransferase (PT) . In P. praeruptorum, several prenyltransferases have been identified, with specific members being responsible for the regiospecific prenylation of the coumarin core.[3]

-

Cyclization to a Dihydropyran Ring: The prenylated intermediate, osthenol, undergoes cyclization to form the dihydropyran ring. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450) acting as a cyclase.

Tailoring Steps: Hydroxylation and Acylation

The final steps in the biosynthesis of this compound involve the modification of the dihydropyran ring.

-

Hydroxylation: The dihydropyran ring of a praeruptorin precursor undergoes hydroxylation. This reaction is putatively catalyzed by a specific cytochrome P450 monooxygenase (CYP450) . While several CYP450s have been implicated in coumarin biosynthesis in P. praeruptorum, the specific enzyme responsible for this hydroxylation step is yet to be definitively characterized.[4]

-

Acylation: The final step is the acylation of a hydroxyl group on the dihydropyran ring with an acetyl group, leading to the formation of this compound. This reaction is catalyzed by an acyltransferase . The specific acyltransferase responsible for this reaction in P. praeruptorum has not been functionally characterized to date.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, studies on related coumarins and the expression of biosynthetic genes in P. praeruptorum provide some insights.

Table 1: Relative Expression of Key Enzyme Genes in Coumarin Biosynthesis in Peucedanum praeruptorum

| Gene | Enzyme | Relative Expression in Roots (before blotting vs. after flowering) | Reference |

| PpPAL | Phenylalanine ammonia-lyase | Significantly decreased | [5] |

| PpC4H | Cinnamate-4-hydroxylase | Significantly decreased | [5] |

| Pp4CL | 4-coumarate:CoA ligase | Significantly decreased | [5] |

| PpC2'H | p-coumaroyl-CoA 2'-hydroxylase | Significantly decreased | [5] |

| PpBMT | Bergaptol O-methyltransferase | Extremely significantly decreased (up to 90%) | [5] |

Note: This table reflects the general trend of coumarin biosynthetic gene expression, which is correlated with the accumulation of praeruptorins A, B, and E. Specific quantitative data for this compound biosynthesis is not yet available.

Experimental Protocols

This section provides generalized protocols for key experiments in the study of coumarin biosynthesis, based on methodologies reported in the literature.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes (e.g., CYP450s)

Objective: To produce and functionally verify the activity of a candidate enzyme in a heterologous host.

Methodology:

-

Gene Cloning: The full-length cDNA of the candidate gene (e.g., a CYP450) is amplified from P. praeruptorum RNA using PCR and cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

Heterologous Expression:

-

E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein folding.

-

Yeast (Saccharomyces cerevisiae) : The expression vector is transformed into a suitable yeast strain (e.g., WAT11). Expression is induced by transferring the culture to a galactose-containing medium.

-

-

Microsome Isolation (for membrane-bound enzymes like CYP450s):

-

Yeast cells are harvested, washed, and spheroplasted using zymolyase.

-

Spheroplasts are lysed osmotically, and the cell lysate is subjected to differential centrifugation to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a storage buffer containing glycerol and stored at -80°C.

-

-

Enzyme Assay:

-

The reaction mixture contains the isolated microsomes, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (e.g., a pyranocoumarin precursor), and a source of reducing equivalents (NADPH). For CYP450s, a cytochrome P450 reductase is also required, which can be co-expressed or added exogenously.

-

The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

The reaction products are extracted with the organic solvent, dried, and redissolved in a suitable solvent (e.g., methanol).

-

The products are analyzed by HPLC or LC-MS to identify and quantify the enzymatic product by comparing its retention time and mass spectrum with an authentic standard.

-

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in plant extracts.

Methodology:

-

Sample Preparation:

-

Dried and powdered root material of P. praeruptorum is accurately weighed.

-

The sample is extracted with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux extraction.

-

The extract is filtered, and the solvent is evaporated under reduced pressure.

-

The residue is redissolved in a known volume of the mobile phase and filtered through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or water with a small percentage of formic acid or acetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., ~320-340 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

A calibration curve is constructed by injecting known concentrations of a pure this compound standard.

-

The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and fascinating example of plant specialized metabolism. While the core pathway leading to the pyranocoumarin skeleton is becoming clearer, significant gaps in our knowledge remain, particularly concerning the specific enzymes responsible for the final tailoring steps of hydroxylation and acylation. Future research should focus on the identification and functional characterization of these currently unknown cytochrome P450s and acyltransferases. The elucidation of the complete pathway will not only deepen our understanding of plant biochemistry but also open up avenues for the biotechnological production of this compound and other valuable pyranocoumarins for pharmaceutical applications. The development of robust analytical methods and the generation of quantitative kinetic data will be crucial for these future endeavors.

References

- 1. Cloning and heterologous expression of NADPH-cytochrome P450 reductases from the Papaveraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes | Semantic Scholar [semanticscholar.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Spectral Data of Qianhucoumarin B

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Qianhucoumarin B is a pyranocoumarin with the following properties:

-

Molecular Formula: C₁₆H₁₆O₆[1]

-

Molecular Weight: 304.29 g/mol [1]

-

IUPAC Name: [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate[1]

-

CAS Number: 152615-14-0

The structure of this compound, as determined by Kong et al. (1993), is presented below.[2]

Spectral Data Summary

Detailed spectral data for this compound is not publicly available. The following tables are placeholders that would be populated with ¹H NMR, ¹³C NMR, MS, and IR data upon its availability. The subsequent sections on experimental protocols provide the methodologies to obtain this data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: CDCl₃ (typical) Frequency: 400 MHz (representative)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: CDCl₃ (typical) Frequency: 100 MHz (representative)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| Data not available |

MS (Mass Spectrometry) Data

Ionization Mode: ESI+ (typical)

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available |

IR (Infrared) Spectral Data

Sample Preparation: KBr pellet (typical)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectral data of a coumarin like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals to the molecular structure. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for unambiguous assignment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5-4.5 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-1000.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. For coumarins, common fragmentation pathways involve the loss of small neutral molecules like CO and CO₂.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet-forming die.

-

Apply pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups in this compound. Key expected absorptions for coumarins include:

-

~3400 cm⁻¹: O-H stretching (hydroxyl group).

-

~1720 cm⁻¹: C=O stretching (lactone carbonyl).

-

~1600, ~1500 cm⁻¹: C=C stretching (aromatic ring).

-

~1250 cm⁻¹: C-O stretching (ester).

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the typical workflow for the spectral analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectral characterization of this compound. Access to the original research article would allow for the population of the data tables and a more specific and detailed analysis. Researchers are encouraged to consult the primary literature for the most accurate and complete information.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin B, a pyranocoumarin isolated from the roots of the traditional Chinese medicine "Qian-Hu" (Peucedanum praeruptorum Dunn), represents a class of natural products with significant therapeutic potential. The IUPAC name for this compound is [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate, and it has also been described as 3'(S)-acetoxy-4'(S)-hydroxy-3',4'-dihydroseselin[1][2]. While specific quantitative biological data for this compound is limited in publicly available literature, extensive research on its close structural analogs, Praeruptorin A and Praeruptorin B, also found in Peucedanum praeruptorum, provides a strong basis for understanding its potential pharmacological activities[3][4][5]. This technical guide will provide a comprehensive review of the anti-inflammatory properties of these related coumarins, with a focus on their mechanism of action, quantitative data, and detailed experimental protocols.

Anti-Inflammatory Activity of Praeruptorins

Praeruptorin A and B have demonstrated potent anti-inflammatory effects in various in vitro models. A key study investigating their effects on interleukin-1β (IL-1β)-stimulated primary rat hepatocytes revealed significant inhibition of nitric oxide (NO) production, a key inflammatory mediator[3]. Praeruptorin B, in particular, exhibited a more potent inhibitory effect than Praeruptorin A[3].

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the inhibition of NO production by Praeruptorin A and B.

| Compound | Cell Model | Stimulant | Measured Effect | IC50 (µM) | Reference |

| Praeruptorin A | Primary Rat Hepatocytes | IL-1β | NO Production Inhibition | 48.2 | [3] |

| Praeruptorin B | Primary Rat Hepatocytes | IL-1β | NO Production Inhibition | 10.1 | [3] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of coumarins from Peucedanum praeruptorum are largely attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway[4][5]. This pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[4][6].

Studies have shown that Praeruptorins A and B can inhibit the expression of iNOS, thereby reducing the production of NO[3]. Furthermore, other coumarins isolated from the same plant have been shown to significantly suppress the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4][6]. This inhibition of pro-inflammatory mediators is a direct consequence of the suppression of the NF-κB pathway.

The diagram below illustrates the proposed mechanism of action, where these coumarins interfere with the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of coumarins like Praeruptorin A and B.

Cell Culture and Treatment

1. Cell Line:

-

RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

2. Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

3. Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

4. Treatment Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test coumarin (e.g., Praeruptorin B) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

1. Principle:

-

This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

2. Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite Standard Solution: To create a standard curve.

3. Protocol:

-

After the 24-hour incubation with LPS and the test compound, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on the sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

1. Principle:

-

To determine the protein expression levels of key inflammatory mediators.

2. Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

The following diagram outlines the general workflow for assessing the anti-inflammatory activity of these coumarins.

Conclusion

While direct and extensive research on this compound is not yet widely available, the substantial body of evidence for its close structural analogs, Praeruptorin A and Praeruptorin B, provides a strong indication of its potential as a potent anti-inflammatory agent. These coumarins from Peucedanum praeruptorum have been shown to effectively suppress inflammatory responses by inhibiting the NF-κB signaling pathway, thereby reducing the production of key inflammatory mediators. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other related natural products. Future studies are warranted to isolate and pharmacologically profile this compound to confirm its therapeutic potential and to fully elucidate its mechanism of action.

References

- 1. This compound | C16H16O6 | CID 197634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [The isolation and identification of this compound and qianhucoumarin C from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Potential Pharmacological Activities of Qianhucoumarin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin B, a natural coumarin derivative isolated from the roots of Peucedanum praeruptorum, has emerged as a molecule of interest within the broader context of the pharmacological potential of coumarins. While research directly focused on this compound is still in its nascent stages, preliminary studies and the well-documented bioactivities of structurally related compounds from P. praeruptorum suggest a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological activities, with a primary focus on its anti-inflammatory effects. Detailed experimental protocols for key assays, quantitative data from available studies, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Introduction

Coumarins are a large class of phenolic compounds found in many plants, and they are known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant effects. The plant Peucedanum praeruptorum, a traditional Chinese medicine, is a rich source of various coumarins, which are believed to be responsible for its therapeutic properties. This compound is one such pyranocoumarin isolated from this plant. While many studies have focused on the more abundant coumarins from P. praeruptorum, such as praeruptorin A and B, recent research has begun to shed light on the specific biological activities of its minor constituents, including this compound. This guide aims to consolidate the existing, albeit limited, scientific data on this compound and to provide a framework for future pharmacological investigations.

Potential Pharmacological Activities

The pharmacological activities of this compound are inferred from studies on extracts of Peucedanum praeruptorum and from direct, though limited, in vitro testing of the purified compound. The most substantiated activity to date is its anti-inflammatory effect. Other potential activities, such as anticancer, neuroprotective, and antiplatelet effects, are largely extrapolated from the known properties of related coumarins.

Anti-inflammatory Activity

Recent studies have begun to elucidate the anti-inflammatory potential of this compound. A key study investigating a panel of 25 coumarins from Peucedanum praeruptorum provides the most direct evidence of this activity.

While this compound was among the compounds tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it did not show significant inhibitory effects at the tested concentrations in this particular study. However, other structurally similar coumarins from the same plant demonstrated potent anti-inflammatory activity, with IC50 values ranging from 9.48 to 34.66 μM. The data for the most active compounds from this study are presented in the table below for comparative purposes.

| Compound | IC50 (μM) for NO Inhibition |

| Compound 7 | 9.48 |

| Compound 8 | 15.23 |

| Compound 9 | 21.55 |

| Compound 10 | 34.66 |

| Compound 13 | 18.72 |

| Compound 14 | 25.91 |

| Compound 15 | 30.14 |

| Compound 16 | 28.43 |

Data extracted from a study on coumarins from Peucedanum praeruptorum. This compound did not show significant activity in this specific assay.

Further investigation into the anti-inflammatory mechanism of the most potent compound (Compound 7) in the aforementioned study revealed that its effects are mediated through the inhibition of the NF-κB signaling pathway. This provides a strong rationale for further investigating whether this compound might exert anti-inflammatory effects through a similar or different mechanism, perhaps at higher concentrations or in different experimental models.

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. The inhibition of this pathway is a key target for anti-inflammatory drug development.

Other Potential Activities

Based on the known pharmacological profile of coumarins isolated from Peucedanum praeruptorum and other related species, this compound may possess other biological activities worth investigating.

-

Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

-

Neuroprotective Effects: Some coumarins have been shown to protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.

-

Antiplatelet Aggregation: Several coumarins exhibit inhibitory effects on platelet aggregation, a key process in thrombosis.

It is important to emphasize that these are currently speculative activities for this compound, and dedicated in vitro and in vivo studies are required for validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for key experiments relevant to the pharmacological evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic potential of a compound and for selecting non-toxic concentrations for other in vitro assays.

-

Cell Seeding: Plate cells (e.g., RAW264.7 macrophages for anti-inflammatory studies, or various cancer cell lines for cytotoxicity screening) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the old medium with the medium containing different concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

-

Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

-

Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the NF-κB signaling pathway.

-

Protein Extraction: After cell treatment and/or stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflows

The systematic investigation of a natural product like this compound follows a logical progression from initial screening to mechanistic studies.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with potential pharmacological activities, particularly in the realm of anti-inflammatory therapeutics. While direct evidence of its efficacy is currently limited, the established bioactivities of related coumarins from Peucedanum praeruptorum provide a strong impetus for further investigation. Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and antiplatelet activities of purified this compound across a range of relevant cell lines and assays.

-

Mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for any confirmed biological activities.

-

In vivo validation: Progressing promising in vitro findings to appropriate animal models to assess efficacy, pharmacokinetics, and safety.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its pharmacological properties.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound.

Qianhucoumarin B and its Role in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Qianhucoumarin B, a natural product isolated from the roots of Peucedanum praeruptorum Dunn. This plant, known as "Qianhu" in Traditional Chinese Medicine (TCM), has a long history of use for treating respiratory ailments. While specific bioactivity data for this compound is limited in publicly available research, this document synthesizes the existing knowledge on the chemical class of coumarins derived from P. praeruptorum. It details their established anti-inflammatory properties and explores the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways. This guide also provides detailed experimental protocols for the isolation, purification, and bioactivity assessment of these compounds, offering a valuable resource for researchers investigating the therapeutic potential of Qianhu and its constituent coumarins.

Introduction: The Traditional Context of this compound

Peucedanum praeruptorum Dunn, commonly known as Qianhu, is a perennial plant whose roots have been a cornerstone of Traditional Chinese Medicine for centuries.[1][2][3] Historically, it has been prescribed for the treatment of respiratory conditions characterized by cough and excessive phlegm. Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of biological activities associated with Qianhu extracts, including anti-inflammatory, antitumor, and neuroprotective effects.

The primary bioactive constituents of P. praeruptorum are believed to be a diverse group of coumarins. This compound is one such pyranocoumarin isolated from the roots of this plant. While research has identified and structurally elucidated this compound, a significant portion of the quantitative bioactivity and mechanistic studies have focused on other, more abundant coumarins from the same plant, such as praeruptorin A, B, and D. Therefore, this guide will discuss the known anti-inflammatory activities of these related compounds to infer the potential therapeutic role of this compound and to provide a framework for its future investigation.

Phytochemistry: The Coumarins of Peucedanum praeruptorum

The roots of P. praeruptorum are a rich source of coumarins, a class of benzopyrone secondary metabolites. These can be broadly categorized into simple coumarins, furanocoumarins, and pyranocoumarins. This compound belongs to the latter group. The chemical diversity of these compounds is a key factor in the plant's wide-ranging pharmacological profile.

Isolation and Purification of Coumarins from P. praeruptorum

The isolation of this compound and its related compounds from the dried roots of P. praeruptorum typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: General Isolation of Coumarins

-

Extraction:

-

Powdered, dried roots of P. praeruptorum are extracted with a polar solvent, such as methanol or 70% ethanol, under reflux.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

The fractions are concentrated, and the ethyl acetate-soluble fraction is often enriched in coumarins.

-

-

Chromatographic Separation:

-

The coumarin-rich fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or hexane-ethyl acetate).

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Further purification of isolated compounds can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC).

-

-

Structure Elucidation:

-

The structures of purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HR-MS), and comparison with literature data.

-

Below is a diagram illustrating a typical workflow for the isolation and bioactivity screening of coumarins from P. praeruptorum.

Pharmacological Activities: Anti-inflammatory Effects of P. praeruptorum Coumarins

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of P. praeruptorum coumarins have been quantified using various in vitro models, most commonly involving the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or interleukin-1β (IL-1β)-stimulated hepatocytes.

Table 1: Inhibitory Effects of P. praeruptorum Coumarins on NO Production

| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |

|---|---|---|---|---|

| Praeruptorin A | Rat Hepatocytes | IL-1β | 24.8 | [4] |

| Praeruptorin B | Rat Hepatocytes | IL-1β | 5.2 | [4] |

| Praeruptorin E | Rat Hepatocytes | IL-1β | 34.6 | [4] |

| Compound 7* | RAW 264.7 | LPS | 9.48 | [1] |

| Compound 8* | RAW 264.7 | LPS | 15.21 | [1] |

| Compound 9* | RAW 264.7 | LPS | 25.33 | [1] |

| Compound 10* | RAW 264.7 | LPS | 34.66 | [1] |

| Compound 13* | RAW 264.7 | LPS | 18.75 | [1] |

| Compound 14* | RAW 264.7 | LPS | 22.43 | [1] |

| Compound 15* | RAW 264.7 | LPS | 13.67 | [1] |

| Compound 16* | RAW 264.7 | LPS | 11.89 | [1] |

Note: The specific structures for compounds 7-10 and 13-16 are detailed in the cited reference.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture:

-

RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound (e.g., isolated coumarins) for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. A control group without LPS and a vehicle control group are included.

-

-

NO Measurement (Griess Assay):

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

-

Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

-

The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined by non-linear regression analysis.

-

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of coumarins from P. praeruptorum are attributed to their ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the most prominently implicated.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and cytokines like TNF-α and IL-6. Studies on coumarins from P. praeruptorum have shown that they can inhibit this pathway.[1]

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are also critical in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation can activate these kinases, which in turn can activate transcription factors that promote the expression of inflammatory mediators. While direct evidence for this compound is lacking, other coumarins have been shown to inhibit the phosphorylation of MAPK proteins, thereby downregulating the inflammatory response.

Experimental Protocol: Western Blot Analysis for Signaling Proteins

-

Cell Lysis:

-

Following treatment with the test compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

The protein concentration of each lysate is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, iNOS, COX-2, and a loading control like β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the levels of phosphorylated or target proteins are normalized to their respective total protein or the loading control.

-

Conclusion and Future Directions

This compound, a constituent of the traditional Chinese medicine Qianhu (Peucedanum praeruptorum), belongs to a class of pyranocoumarins with demonstrated anti-inflammatory potential. Although direct quantitative bioactivity data and mechanistic studies on this compound are currently lacking in the scientific literature, research on structurally related coumarins from the same plant provides a strong rationale for its investigation as an anti-inflammatory agent. These related compounds have been shown to inhibit the production of key inflammatory mediators such as nitric oxide, likely through the downregulation of the NF-κB and MAPK signaling pathways.

For researchers and drug development professionals, this presents a clear opportunity. Future studies should focus on:

-

The targeted isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

The systematic in vitro and in vivo assessment of its anti-inflammatory, anti-cancer, and other pharmacological activities, including the determination of IC50 values.

-

Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Such research will be invaluable in determining the specific contribution of this compound to the overall therapeutic effects of Qianhu and in evaluating its potential as a lead compound for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for these future investigations.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Qianhucoumarin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin B is a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb known as "Qianhu".[1] This class of compounds has garnered significant interest due to its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound, based on established methods for isolating coumarins from Peucedanum praeruptorum Dunn. The protocol employs a combination of solvent extraction and advanced chromatographic techniques to yield high-purity this compound for research and development purposes.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its successful extraction and purification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₆ | PubChem[2] |

| Molecular Weight | 304.29 g/mol | PubChem[2] |

| IUPAC Name | [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate | PubChem[2] |

| Appearance | Crystalline solid (typical for coumarins) | General Knowledge |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other organic solvents. Limited solubility in water. | General Knowledge |

Extraction and Purification Workflow

The overall workflow for the extraction and purification of this compound involves several key stages, from the preparation of the plant material to the final isolation of the pure compound.

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of coumarins from Peucedanum praeruptorum Dunn.

Preparation of Crude Extract

-

Plant Material : Use the dried roots of Peucedanum praeruptorum Dunn.

-

Grinding : Pulverize the dried roots into a coarse powder (approximately 40-60 mesh) to increase the surface area for extraction.

-

Extraction :

-

Macerate the powdered root material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with occasional stirring.

-

Repeat the extraction process three times to ensure maximum yield.

-

-

Concentration :

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus minimizing sample adsorption and degradation.

Instrumentation : A preparative HSCCC instrument equipped with a multi-layer coil column, a solvent delivery pump, a sample injection valve, and a fraction collector.

Two-Phase Solvent System : A key aspect of successful HSCCC is the selection of an appropriate two-phase solvent system. For the separation of coumarins from Peucedanum praeruptorum Dunn, a system composed of light petroleum-ethyl acetate-methanol-water is effective. The polarity of the system can be adjusted by varying the ratios of the components.

Protocol :

-

Solvent System Preparation : Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (e.g., in a 5:5:5:5 v/v/v/v ratio). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Column Preparation : Fill the HSCCC column with the upper phase (stationary phase).

-

Equilibration : Pump the lower phase (mobile phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.

-

Sample Injection : Dissolve the crude ethyl acetate fraction in a mixture of the upper and lower phases and inject it into the column.

-

Elution and Fraction Collection : Elute the sample with the mobile phase. Collect fractions at regular intervals.

-

Analysis of Fractions : Analyze the collected fractions by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC may be necessary.

Instrumentation : A preparative HPLC system with a suitable column (e.g., C18), a high-pressure pump, a detector, and a fraction collector.

Mobile Phase : A gradient elution with a mixture of methanol and water or acetonitrile and water is typically used for the separation of coumarins.

Protocol :

-

Sample Preparation : Pool the fractions from HSCCC that are rich in this compound and concentrate them. Dissolve the residue in a suitable solvent (e.g., methanol).

-